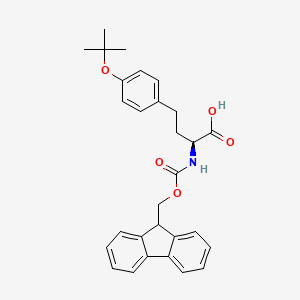

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its molecular formula is C₃₀H₃₁NO₅ (based on structural analogues in and ), featuring:

- Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) for temporary amine protection .

- tert-Butoxyphenyl side chain: A bulky, hydrophobic substituent that may enhance solubility in organic solvents or influence target binding in medicinal chemistry applications.

- Carboxylic acid terminus: Enables incorporation into peptide chains via standard coupling reagents like EDC/HOBt .

Applications:

Primarily used in peptide synthesis for research purposes, particularly for introducing sterically hindered or aromatic residues into peptide backbones. Its tert-butoxy group may also serve as a protecting group for hydroxyl functionalities in complex syntheses .

Safety Profile: While specific toxicity data for this compound are unavailable, structurally similar Fmoc-amino acids (e.g., ) are classified under acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS/CLP regulations. Handling requires protective equipment and adherence to laboratory safety protocols .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUBPXDMQFEPGP-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

tert-Butoxy Protection of the Phenolic Hydroxyl

The tert-butoxy group is introduced early in the synthesis to shield the phenolic oxygen during subsequent reactions.

Isobutene Alkylation

A patent method for analogous tBu protection involves reacting a phenolic precursor with isobutene under acidic conditions:

-

Substrate : 4-(4-Hydroxyphenyl)butanoic acid.

-

Reagents : Isobutene gas, sulfuric acid (catalyst), methylene chloride (solvent).

-

Conditions : 0–5°C, 4–6 hours.

-

Mechanism : Electrophilic aromatic substitution, where isobutene generates a tert-butyl carbocation stabilized by sulfuric acid.

Optimization Insights :

Alternative tBu Protection Routes

Introduction of the α-Amino Group

The (S)-configured amino group at C2 is introduced via asymmetric synthesis or resolution of a racemic intermediate.

Strecker Synthesis

A classic approach involves the Strecker reaction to form α-amino nitriles, followed by hydrolysis:

-

Substrate : 4-(4-(tert-Butoxy)phenyl)butanal.

-

Reagents : Ammonium chloride, potassium cyanide, chiral catalyst.

-

Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl or H₂SO₄.

Challenges :

Enzymatic Resolution

Commercial lipases (e.g., Candida antarctica lipase B) resolve racemic amino acid esters via selective hydrolysis:

Fmoc Protection of the α-Amino Group

The Fmoc group is introduced after the amino group is established, typically via acylation.

Fmoc-OSu Acylation

A method adapted from Fmoc-Tyr(tBu)-OH synthesis:

-

Substrate : (S)-2-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid.

-

Reagent : Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester).

-

Conditions :

-

Solvent: Dioxane/water mixture.

-

Base: Sodium carbonate (pH 9–10).

-

Temperature: 10–15°C.

-

Time: 12–24 hours.

-

Workup :

Fmoc-Cl Acylation

An alternative employs Fmoc chloride:

Industrial-Scale Optimization

A patent for Fmoc-Thr(tBu)-OH highlights scalable adaptations:

| Step | Conditions | Yield |

|---|---|---|

| tBu Protection | Isobutene, H₂SO₄, 0–5°C, 6h | 85% |

| Amino Protection | Fmoc-OSu, Na₂CO₃, 10–15°C, 18h | 78% |

| Crystallization | Ethyl acetate/hexane, seeding | 95% |

Key Innovations :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Method : C18 column, gradient elution (acetonitrile/water + 0.1% TFA).

Challenges and Troubleshooting

Racemization During Fmoc Protection

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C29H31NO5

- Molecular Weight : 473.57 g/mol

- CAS Number : 204384-69-0

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis (SPPS).

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during peptide assembly, facilitating the sequential addition of amino acids. This method is favored due to its compatibility with various coupling reagents and its ability to produce high-purity peptides.

Table 1: Comparison of Fmoc and Boc Protecting Groups

| Property | Fmoc | Boc |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Compatibility | Compatible with a wide range of conditions | Limited compatibility |

| Reaction Conditions | Mild | Harsh |

| Application | Peptide synthesis | Peptide synthesis |

Drug Development

In drug development, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid serves as a building block for bioactive peptides. These peptides can exhibit various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The incorporation of this compound into peptide sequences enhances solubility and stability, which are critical factors in drug formulation.

Materials Science

The compound's unique structural features make it suitable for applications in materials science, particularly in the development of polymeric materials with tailored properties. Its ability to form stable interactions with other polymers can lead to the creation of novel materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

Several studies have highlighted the utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid in various contexts:

- Peptide Therapeutics : Research demonstrated that peptides synthesized using this compound exhibited improved bioavailability and therapeutic efficacy compared to traditional peptide formulations.

- Antimicrobial Peptides : A study focused on designing antimicrobial peptides incorporating this compound showed promising results against resistant bacterial strains, indicating its potential in addressing antibiotic resistance.

- Polymeric Nanocarriers : Investigations into polymeric nanocarriers for drug delivery revealed that incorporating (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid enhanced the stability and release profile of encapsulated drugs.

Wirkmechanismus

The mechanism by which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Functional Group Impact : The tert-butoxyphenyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the azido group in CAS 942518-20-9, which enables bioorthogonal reactions .

- Stereochemistry : The R-isomer (CAS 401916-49-2) may exhibit divergent binding affinities compared to the S-configuration, highlighting the importance of chirality in drug design .

- Solubility and Stability : Methylation (CAS 2044710-58-7) or methoxy modifications () can alter solubility profiles, critical for pharmacokinetic optimization .

Halogenated Derivatives for Targeted Modifications

Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-2,2-difluoroacetamido)butanoic acid (26d) and its bromo analogue (26e) () incorporate halogen atoms for:

- Enhanced Reactivity : Halogens facilitate nucleophilic substitutions or cross-coupling reactions in late-stage peptide functionalization.

- Biological Activity : Fluorine or chlorine atoms may improve metabolic stability or target binding, as seen in antitubercular agents (cf. ).

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fluorenyl group, which has been associated with various pharmacological properties, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that fluorenone derivatives, including those similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid, exhibit notable antimicrobial activity. A study on newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated effective inhibition against multiple microbial strains, including Escherichia coli and Staphylococcus aureus . The structural modifications in these compounds significantly influenced their antimicrobial potency, suggesting that the fluorenone structure can be optimized for enhanced bioactivity.

Anticancer Activity

The fluorenone class has also shown promise in cancer treatment. For instance, certain derivatives have been reported to act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. The introduction of specific side chains has been linked to improved antiproliferative activity against various cancer cell lines .

The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid may involve:

- Inhibition of Enzymatic Activity : Compounds derived from the fluorenone structure can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with Cellular Targets : The presence of the Fmoc protecting group aids in the stability and selective interaction with biological targets such as receptors or enzymes, potentially modulating their activity .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a comparative study, several fluorenone derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results indicated that specific structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups showed increased potency due to improved cellular uptake .

Case Study 2: Anticancer Potential

A series of fluorenone derivatives were tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain compounds exhibited significant growth inhibition at low concentrations, making them potential candidates for further development as anticancer agents. The study highlighted the importance of side chain modifications in enhancing biological activity .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: Confirm stereochemistry (S-configuration) via NOESY correlations and coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

- Mass Spectrometry: ESI-MS (m/z 465.2 [M+H]⁺) validates molecular weight .

- HPLC: Use C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and enantiomeric excess (Chiralpak AD-H column) .

How does the Fmoc group impact peptide synthesis applications?

Basic Research Focus

The Fmoc group:

- Enables orthogonal deprotection under mild basic conditions (20% piperidine/DMF) without disrupting acid-labile tert-butoxy groups .

- Enhances solubility in organic solvents (e.g., DCM, THF) during solid-phase peptide synthesis .

Validation: Monitor deprotection via UV-Vis (λ = 301 nm for Fmoc removal) .

What are the best practices for handling and storing this compound?

Q. Basic Research Focus

- Storage: -20°C under argon to prevent hydrolysis of the tert-butoxy group .

- Safety: Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent dissolution .

How can researchers troubleshoot low coupling efficiency in peptide synthesis?

Advanced Research Focus

Low coupling (<70% yield) may result from:

- Incomplete Activation: Ensure carboxylic acid activation with HATU/Oxyma Pure (1:2 ratio) for 10 min pre-activation .

- Steric Hindrance: Incorporate backbone amide modifications (e.g., pseudoprolines) to reduce steric bulk .

What role does the tert-butoxy group play in drug design?

Q. Advanced Research Focus

- Pharmacokinetics: Increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration in CNS-targeted compounds .

- Stability: Resists esterase hydrolysis compared to methoxy groups (t½ > 24h in plasma) .

How to reconcile discrepancies in reported biological activities?

Q. Advanced Research Focus

- Assay Variability: Standardize assay conditions (e.g., 10% FBS in media to stabilize protein interactions) .

- Batch Analysis: Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects .

What synthetic routes are optimal for introducing fluorinated analogs?

Q. Advanced Research Focus

- Electrophilic Fluorination: Use Selectfluor® under anhydrous conditions to fluorinate phenyl precursors (60–70% yield) .

- Suzuki Coupling: Employ Pd(PPh₃)₄ with fluorophenyl boronic esters (e.g., 3,5-difluorophenyl) for regioselective aryl introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.